molecular formula C17H20N4 B5777167 2-Amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile

2-Amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile

Cat. No.: B5777167
M. Wt: 280.37 g/mol
InChI Key: IVZVNALGUYWUEU-UHFFFAOYSA-N
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Description

2-Amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a pyridine ring substituted with various functional groups, including an amino group, a dimethylamino group, an ethyl group, a methyl group, and a carbonitrile group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction allows for the efficient construction of the pyridine ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or organocatalysts are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways.

Properties

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-5-15-11(2)16(14(10-18)17(19)20-15)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZVNALGUYWUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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